molecular formula C8H5ClN2O B6152467 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile CAS No. 1502197-74-1

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B6152467
CAS No.: 1502197-74-1
M. Wt: 180.59 g/mol
InChI Key: RYHUVKYOLCRBBA-UHFFFAOYSA-N
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Description

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile: is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by a fused furan and pyridine ring system, with a chlorine atom and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with furan derivatives in the presence of a base and a suitable solvent. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of furanone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the chlorine atom can participate in halogen bonding, enhancing binding affinity .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

1502197-74-1

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2O/c9-8-5(2-10)1-6-3-12-4-7(6)11-8/h1H,3-4H2

InChI Key

RYHUVKYOLCRBBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2CO1)Cl)C#N

Purity

95

Origin of Product

United States

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